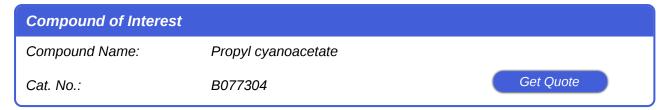


# Propyl Cyanoacetate: A Comprehensive Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **propyl cyanoacetate** (CAS No. 14447-15-5), a key intermediate in various organic syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## **Propyl Cyanoacetate: An Overview**

**Propyl cyanoacetate** is an organic compound with the chemical formula C<sub>6</sub>H<sub>9</sub>NO<sub>2</sub> and a molecular weight of 127.14 g/mol .[1] It is a colorless to light yellow liquid, insoluble in water, and finds applications in the synthesis of pharmaceuticals and other fine chemicals.

Chemical Structure:

### **Spectroscopic Data**

The following sections present the detailed spectral data for **propyl cyanoacetate**, providing a spectroscopic fingerprint for its identification and characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.



<sup>1</sup>H NMR (Proton NMR) Data

The ¹H NMR spectrum of **propyl cyanoacetate** exhibits four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.18	Triplet (t)	2H	-O-CH2-CH2-CH3
3.49	Singlet (s)	2H	-CO-CH <sub>2</sub> -CN
1.71	Sextet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.97	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
162.9	C=O (Ester carbonyl)
113.1	C≡N (Nitrile)
68.3	-O-CH <sub>2</sub> -
25.0	-CO-CH <sub>2</sub> -CN
21.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -
10.1	-CH₃

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2971	Strong	C-H stretch (alkane)
2263	Medium	C≡N stretch (nitrile)
1749	Strong	C=O stretch (ester)
1468	Medium	C-H bend (alkane)
1351	Strong	C-H bend (alkane)
1261	Strong	C-O stretch (ester)
1098	Strong	C-O stretch (ester)

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
127	5	[M]+ (Molecular ion)
86	5	[M - C₃H₅] <sup>+</sup>
85	100	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
68	20	[M - C₃H₅O] <sup>+</sup>
57	10	[C4H9] <sup>+</sup>
43	40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	85	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	30	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
29	30	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
27	50	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>



## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

#### **NMR Spectroscopy**

- Sample Preparation: A solution of **propyl cyanoacetate** is prepared by dissolving approximately 5-25 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:
  - ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
  - <sup>13</sup>C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0.00 ppm).

### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like propyl cyanoacetate, the spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
  spectrum of the sample is acquired. The instrument measures the interference pattern of the
  infrared light, which is then mathematically converted into a spectrum.



 Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (in cm<sup>-1</sup>).

#### **Mass Spectrometry (MS)**

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like **propyl cyanoacetate**. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

# **Data Acquisition and Analysis Workflow**

The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data of **propyl cyanoacetate**.



## Sample Preparation Propyl Cyanoacetate Data Acquisition NMR Spectrometer FTIR Spectrometer Mass Spectrometer Raw Data FID (NMR) Ion Current (MS) Interferogram (IR) Data Processing Fourier Transform, Mass-to-Charge Fourier Transform Phase/Baseline Correction Ratio Analysis Spectral Interpretation & Reporting Comprehensive Spectral Report

Propyl Cyanoacetate Spectral Analysis Workflow

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### References

• 1. Propyl cyanoacetate | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]



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